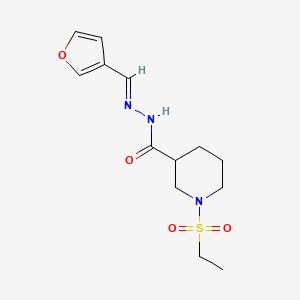![molecular formula C13H14N6O2 B4840908 N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4840908.png)
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine, also known as NTB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. NTB belongs to the class of 4H-1,2,4-triazole derivatives and has a molecular weight of 318.34 g/mol.
Mechanism of Action
The mechanism of action of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine involves the inhibition of various cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are involved in cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy. N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. These effects are attributed to the compound's ability to scavenge free radicals, inhibit pro-inflammatory cytokines, and modulate immune cell function. Moreover, N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to enhance the activity of various enzymes involved in cellular metabolism, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine in lab experiments include its high purity, stability, and solubility in various solvents. Moreover, N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine include its toxicity at high concentrations and its potential to interact with other compounds in the experimental system, leading to false-positive or false-negative results.
Future Directions
There are several future directions for the research on N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine, including:
1. Investigating the potential of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine as a therapeutic agent for other diseases, such as neurodegenerative disorders and diabetes.
2. Developing new derivatives of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the molecular mechanisms underlying the anti-cancer and antimicrobial activities of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine.
4. Exploring the potential of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine as a lead compound for the development of new drugs with novel mechanisms of action.
5. Investigating the potential of N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine in combination with other drugs or therapies for the treatment of cancer and other diseases.
Conclusion:
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine is a synthetic compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine is still in its early stages, and further studies are needed to fully understand its potential and limitations.
Scientific Research Applications
N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications range from cancer treatment to antimicrobial activity. In medicinal chemistry, N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-1-(5-nitro-2-pyrrolidin-1-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-19(21)12-3-4-13(17-5-1-2-6-17)11(7-12)8-16-18-9-14-15-10-18/h3-4,7-10H,1-2,5-6H2/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGGVQFQKCFGX-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-nitro-2-pyrrolidin-1-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4840828.png)
![isopropyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4840838.png)


![methyl 5-methyl-2-{[(3-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4840865.png)
![N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840874.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4840875.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4840886.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4840900.png)

![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4840924.png)
![methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4840930.png)
![N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4840938.png)